molecular formula C13H15NO3S2 B11111959 N-(furan-2-ylmethyl)-N-methyl-4-(methylsulfanyl)benzenesulfonamide

N-(furan-2-ylmethyl)-N-methyl-4-(methylsulfanyl)benzenesulfonamide

Cat. No.: B11111959
M. Wt: 297.4 g/mol
InChI Key: ULHXVCPZQBBOEW-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-N-METHYL-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE is an organic compound that features a furan ring, a methylsulfanyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-N-METHYL-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methylsulfanyl Group:

    Formation of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-N-METHYL-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The furan ring and benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-N-METHYL-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: The compound is explored for its use in the development of new materials with specific properties.

    Biological Research: It is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-N-METHYL-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, leading to inhibition of their activity. The furan ring and methylsulfanyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(FURAN-2-YL)METHYL]-2-(METHYLSULFANYL)QUINAZOLIN-4-AMINE
  • N-[(FURAN-2-YL)METHYL]-2-NITROBENZENE-1-SULFONAMIDE

Uniqueness

N-[(FURAN-2-YL)METHYL]-N-METHYL-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H15NO3S2

Molecular Weight

297.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-N-methyl-4-methylsulfanylbenzenesulfonamide

InChI

InChI=1S/C13H15NO3S2/c1-14(10-11-4-3-9-17-11)19(15,16)13-7-5-12(18-2)6-8-13/h3-9H,10H2,1-2H3

InChI Key

ULHXVCPZQBBOEW-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)SC

Origin of Product

United States

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